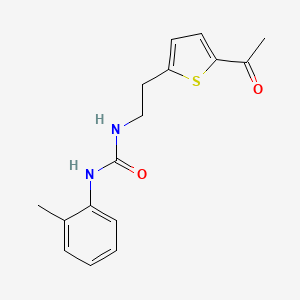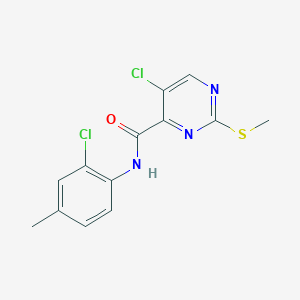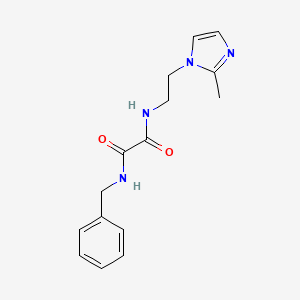![molecular formula C16H11F3N4OS B2709552 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 955966-55-9](/img/structure/B2709552.png)
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is an intriguing compound notable for its unique chemical structure and potential applications in various fields of science and industry. This compound consists of a pyrazole ring, a trifluoromethyl group, and a thiazolopyrimidinone structure, making it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a 3-(trifluoromethyl)benzaldehyde derivative with a suitable pyrazole precursor under acidic conditions. This intermediate product is then subjected to a cyclization reaction with a thioamide to form the final thiazolopyrimidinone structure. Reaction conditions often include elevated temperatures and the use of polar solvents to facilitate these transformations.
Industrial Production Methods
Industrial production methods for this compound might involve optimization of reaction conditions to enhance yield and reduce production costs. Techniques such as high-throughput screening of catalysts, continuous flow reactions, and scalable purification processes are commonly employed in large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can undergo various types of chemical reactions including:
Oxidation: : Converts certain functional groups within the compound to their oxidized forms, often using oxidizing agents like potassium permanganate.
Reduction: : Reduces functionalities such as nitro groups to amines, typically using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: : Can involve nucleophilic substitution reactions where substituents on the compound are replaced by different groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Solvents: : Polar solvents like dimethyl sulfoxide, acetonitrile.
Major Products
The major products of these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functionalities.
Applications De Recherche Scientifique
6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one finds applications in several scientific domains:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its potential bioactive properties, including anti-inflammatory and anti-cancer activities.
Medicine: : Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: : Employed in the development of new materials with specialized properties.
Mécanisme D'action
The mechanism by which 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired biological effects. For example, binding to a specific enzyme might inhibit its activity, thereby disrupting a critical cellular process.
Comparaison Avec Des Composés Similaires
When comparing 6-{1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one with similar compounds, its uniqueness becomes apparent due to the trifluoromethyl group and the thiazolopyrimidinone structure. Similar compounds might include:
5-phenyl-1H-pyrazole derivatives: : These lack the trifluoromethyl group, affecting their chemical reactivity and biological activity.
Thiazolo[3,2-a]pyrimidin-5-one analogs: : Variations in substituents can lead to differences in function and application.
Conclusion
The compound this compound stands out for its complex structure and potential applications across chemistry, biology, and industry. Its synthesis, reactions, and mechanisms of action make it a fascinating topic for research and development.
Propriétés
IUPAC Name |
6-[2-[3-(trifluoromethyl)phenyl]pyrazol-3-yl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)10-2-1-3-11(8-10)23-13(4-5-21-23)12-9-20-15-22(14(12)24)6-7-25-15/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKLXJGEULINOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=NN3C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2709470.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide](/img/structure/B2709471.png)




![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)





![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)
